Lepimectin
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Overview
Description
(6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This particular compound is characterized by its unique structural features, including an epoxy group, a methoxyimino phenylacetyl moiety, and a deoxy-ethyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B involves multiple steps, starting from simpler precursors. The key steps typically include:
Formation of the macrolide ring: This is achieved through a series of cyclization reactions.
Introduction of the epoxy group: This step involves the epoxidation of a double bond using reagents like m-chloroperbenzoic acid (m-CPBA).
Attachment of the methoxyimino phenylacetyl group: This is done through esterification reactions using appropriate acid chlorides and alcohols.
Deoxygenation and ethyl substitution: These steps involve selective reduction and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as an anthelmintic and insecticidal agent. Its unique structure allows it to interact with specific biological targets, making it a valuable tool for understanding parasite biology and developing new treatments.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of parasitic infections. Its efficacy and safety profiles are evaluated through preclinical and clinical studies.
Industry
In the industrial sector, (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B is used in the development of new insecticides and anthelmintics. Its production and formulation are optimized for large-scale applications.
Mechanism of Action
The mechanism of action of (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B involves its interaction with specific molecular targets, such as ion channels and neurotransmitter receptors in parasites. By binding to these targets, the compound disrupts normal cellular functions, leading to paralysis and death of the parasite. The pathways involved include modulation of ion flow and inhibition of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Avermectins: Another class of macrolide antibiotics with similar anthelmintic properties.
Ivermectin: A well-known derivative of avermectin used widely in veterinary and human medicine.
Spinosyns: A group of insecticides with a similar mode of action but different structural features.
Uniqueness
(6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties. Its epoxy group and methoxyimino phenylacetyl moiety are particularly noteworthy, as they contribute to its potency and selectivity.
Properties
CAS No. |
863549-51-3 |
---|---|
Molecular Formula |
C41H53NO10 |
Molecular Weight |
719.9 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |
InChI |
InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34-/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |
InChI Key |
HICUREFSAIZXFQ-JOWPUVSESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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